molecular formula C18H13Cl2NO3S2 B11510176 (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11510176
M. Wt: 426.3 g/mol
InChI Key: FHMOOGJAFONTAA-CHHVJCJISA-N
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Description

The compound (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, a dichlorobenzyl group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety is introduced via a condensation reaction between the thiazolidinone and an aldehyde, in this case, 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde.

    Final Product Formation: The final compound is obtained by ensuring the correct Z-configuration through careful control of reaction conditions, such as temperature and solvent choice.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the reduced thiazolidinone derivative.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with various biological targets are of particular interest in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

This compound , highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C18H13Cl2NO3S2

Molecular Weight

426.3 g/mol

IUPAC Name

(5Z)-5-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13Cl2NO3S2/c1-23-14-4-2-3-10(7-15-17(22)21-18(25)26-15)16(14)24-9-11-5-6-12(19)8-13(11)20/h2-8H,9H2,1H3,(H,21,22,25)/b15-7-

InChI Key

FHMOOGJAFONTAA-CHHVJCJISA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C3C(=O)NC(=S)S3

Origin of Product

United States

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